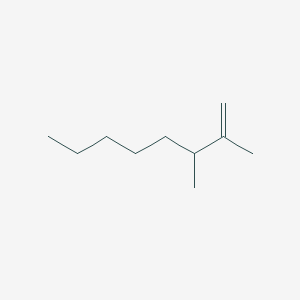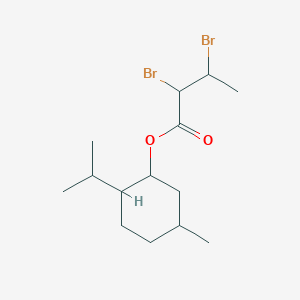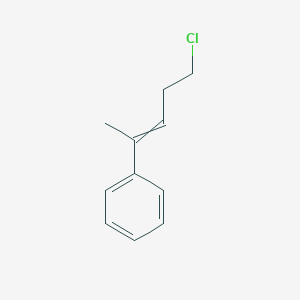![molecular formula C9H14O2 B14327873 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane CAS No. 104654-74-2](/img/structure/B14327873.png)
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms within its framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of spiro centers in the molecule imparts chirality, making it an interesting subject for stereochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of oxygen atoms in the molecule can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but with different ring sizes and oxygen positions.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms but lacks the spirocyclic structure.
1,3-Dithiane: Similar spirocyclic structure but with sulfur atoms instead of oxygen
Uniqueness
1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is unique due to its specific spirocyclic arrangement, which imparts distinct stereochemical properties and reactivity. The presence of two oxygen atoms in the spirocyclic framework also differentiates it from other similar compounds, making it a valuable compound for various applications .
Propiedades
Número CAS |
104654-74-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,6-dioxadispiro[2.0.34.43]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(7-11-9)8(3-1)5-10-6-8/h1-7H2 |
Clave InChI |
DZPCSDPRVLUDQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CO2)C3(C1)COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)



![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)



![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)

